molecular formula C12H14ClN3 B2362992 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 514801-03-7

1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B2362992
CAS No.: 514801-03-7
M. Wt: 235.72
InChI Key: MNUSNANEFYOHHG-UHFFFAOYSA-N
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Description

Compounds with a structure similar to “1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine” often belong to a class of organic compounds known as benzyl chlorides . These are organochlorine compounds that contain a benzene ring attached to a chloromethyl group .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a benzyl chloride with an amine or other nucleophile . For example, 2-chlorobenzyl chloride can react with 1,2,4-triazole to form a key intermediate in the synthesis of prothioconazole, a promising agricultural fungicide .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as X-ray diffraction . The crystal structure of a similar compound, 1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]acetic acid, was found to crystallize in the triclinic space group P-1 .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve nucleophilic substitution reactions . For example, 2-chlorobenzyl chloride can react with 1,2,4-triazole to form a key intermediate in the synthesis of prothioconazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using a variety of techniques. For example, the density, refractive index, and boiling point of 2-chlorobenzyl chloride have been reported .

Scientific Research Applications

  • Synthesis of Complex Chemical Structures :

    • Synthesis of water-soluble pyrazolate rhodium(I) complexes, which are important in organometallic chemistry (Esquius et al., 2000).
    • Development of Cu2+ complexes of [1 + 1] 1H-pyrazole azamacrocycles, showing how the chain length and metal-to-ligand ratio affect self-organization processes (Lopera et al., 2020).
  • Molecular Structure and Reactivity Studies :

    • Investigation of π-stacked hydrogen-bonded dimers in (E)-3-tert-butyl-4-(4-chlorobenzyl)-N-(4-chlorobenzylidene)-1-phenyl-1H-pyrazol-5-amine (Quiroga et al., 2013).
    • Studies on nickel(II) catalyzed oligomerization and polymerization of ethylene using pyrazolylamine ligands (Obuah et al., 2014).
  • Chemical Transformations and Functionalizations :

  • Development of New Reagents and Catalysts :

    • Facile synthesis of bis(pyrazol-1-yl)alkane ligands in a superbasic medium (Potapov et al., 2007).
    • Novel reagents for amidination of primary and secondary amines (Dräger et al., 2002).
  • Investigation of Reaction Mechanisms and Pathways :

    • Addition and cycloaddition reactions with Pyrazole Blue, exploring its reactivity (Aly et al., 1997).
    • l-Proline-catalyzed domino reactions for synthesizing functionalized pyrazolo[3,4-b]pyridines (Gunasekaran et al., 2014).
  • Metal Coordination Chemistry :

    • Studies on metal(II) complexes based on pyrazolyl ligands, which are significant in coordination chemistry (Massoud et al., 2015).

Mechanism of Action

The mechanism of action of similar compounds can vary widely depending on their structure and the specific biological target. For example, dichlorobenzyl alcohol, a related compound, is a mild antiseptic with a broad spectrum for bacteria and viruses associated with mouth and throat infections .

Safety and Hazards

Similar compounds, such as 2-chlorobenzyl chloride, are considered hazardous and can cause skin and eye irritation, respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c1-8-12(14)9(2)16(15-8)7-10-5-3-4-6-11(10)13/h3-6H,7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUSNANEFYOHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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